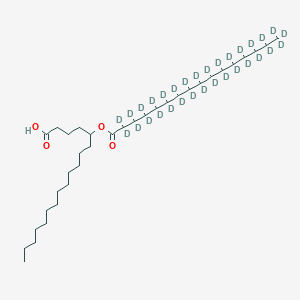
BODIPY-aminoacetaldehyde diethyl acetal
Overview
Description
BODIPY-aminoacetaldehyde diethyl acetal is a stable precursor to BODIPY-aminoacetaldehyde, a cell-permeable fluorescent substrate for aldehyde dehydrogenase (ALDH) . This compound is widely used in scientific research due to its unique properties, including its ability to be converted under acidic conditions to BODIPY-aminoacetaldehyde, which is cell-permeant and can be used to identify cells with high ALDH activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
BODIPY-aminoacetaldehyde diethyl acetal is synthesized through a series of chemical reactions. The compound is typically prepared by reacting BODIPY with aminoacetaldehyde diethyl acetal under specific conditions . The reaction involves the use of acidic conditions to convert this compound to BODIPY-aminoacetaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
BODIPY-aminoacetaldehyde diethyl acetal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form BODIPY aminoacetate.
Reduction: Reduction reactions can convert BODIPY-aminoacetaldehyde to other derivatives.
Substitution: Substitution reactions can occur, leading to the formation of various BODIPY derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids for conversion to BODIPY-aminoacetaldehyde, and other chemical agents for oxidation and reduction reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound include BODIPY aminoacetate and other BODIPY derivatives, which are used in various scientific applications .
Scientific Research Applications
BODIPY-aminoacetaldehyde diethyl acetal has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Medicine: Utilized in cancer research to sort and identify cancer stem cells with high ALDH activity.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
The mechanism of action of BODIPY-aminoacetaldehyde diethyl acetal involves its conversion under acidic conditions to BODIPY-aminoacetaldehyde, which is then converted intracellularly by ALDH to BODIPY aminoacetate . BODIPY aminoacetate is retained by cells and can be used to identify cells with high ALDH activity . The compound also interacts with the efflux pump P-glycoprotein, and its efflux can be inhibited by co-application with a P-glycoprotein inhibitor such as verapamil .
Comparison with Similar Compounds
BODIPY-aminoacetaldehyde diethyl acetal is unique due to its stability and ability to be converted to a fluorescent substrate for ALDH. Similar compounds include:
BODIPY-aminoacetaldehyde: A direct derivative used for similar applications.
BODIPY aminoacetate: The product formed from the conversion of BODIPY-aminoacetaldehyde.
Other BODIPY derivatives: Various derivatives used in fluorescent labeling and imaging.
BODIPY-aminoacetaldehyde diethyl acetal stands out due to its specific use in identifying cells with high ALDH activity and its stability as a precursor compound .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BF2N3O3/c1-5-28-20(29-6-2)13-24-19(27)10-9-16-7-8-17-12-18-14(3)11-15(4)25(18)21(22,23)26(16)17/h7-8,11-12,20H,5-6,9-10,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPURSCMUYRRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC(OCC)OCC)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide](/img/structure/B8050297.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B8050310.png)
![4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide](/img/structure/B8050324.png)
![[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide](/img/structure/B8050330.png)


![(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8050374.png)



